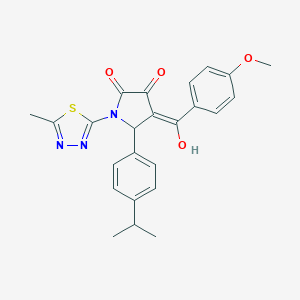
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent biological activity against various diseases, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, in cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation research, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In bacterial infection research, this compound has been shown to inhibit the growth of various bacteria.
実験室実験の利点と制限
One advantage of using (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in lab experiments is its potent biological activity against various diseases. This makes it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase its availability for research purposes. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.
合成法
The synthesis of (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves multiple steps. The first step involves the condensation of 2-aminothiophenol and 2-bromo-6-fluorobenzaldehyde to form 6-fluoro-2-[(phenylimino)methyl]benzothiazole. The second step involves the reaction of the intermediate with 4-methyl-2-oxocyclohex-1-enecarbaldehyde to form (5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydropyrazole-3-carboxamide. The final step involves the purification of the product through recrystallization.
科学的研究の応用
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit potent biological activity against various diseases, including cancer, inflammation, and bacterial infections. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In bacterial infection research, this compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
分子式 |
C18H13FN4O2S |
分子量 |
368.4 g/mol |
IUPAC名 |
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H13FN4O2S/c1-9-2-4-11(15(24)6-9)13-8-14(23-22-13)17(25)21-18-20-12-5-3-10(19)7-16(12)26-18/h2-8,22-23H,1H3,(H,20,21,25)/b13-11- |
InChIキー |
BOHIWTHYLVCGHY-QBFSEMIESA-N |
異性体SMILES |
CC1=CC(=O)/C(=C\2/C=C(NN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)/C=C1 |
SMILES |
CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C=C1 |
正規SMILES |
CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)